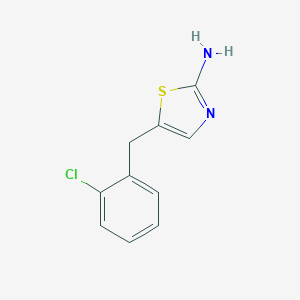

5-(2-Chloro-benzyl)-thiazol-2-ylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSAJPPZQCIVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for 5-(2-Chloro-benzyl)-thiazol-2-ylamine

The primary and most well-established method for the synthesis of 2-aminothiazole (B372263) derivatives, including this compound, is the Hantzsch thiazole (B1198619) synthesis. This classical method involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative.

Key Reaction Steps and Intermediates in Synthesis

The synthesis of this compound via the Hantzsch reaction would theoretically proceed through the following key steps and intermediates:

Formation of the α-haloketone: The synthesis would commence with the preparation of an appropriate α-haloketone precursor. For the target molecule, this would be 1-chloro-3-(2-chlorophenyl)propan-2-one. This intermediate can be synthesized from 2-chlorobenzyl chloride through various organic transformations.

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the electrophilic carbon of the carbonyl group in the α-haloketone.

Cyclization: An intramolecular cyclization occurs, leading to the formation of a thiazoline (B8809763) intermediate.

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the thiazoline intermediate to yield the aromatic 2-aminothiazole ring.

A plausible reaction scheme is depicted below:

While this represents a standard pathway, specific experimental data for the synthesis of this compound, including isolated yields of intermediates, is not extensively detailed in publicly available literature.

Catalyst Systems and Reaction Conditions Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in Hantzsch thiazole synthesis. Key parameters that are typically optimized include:

Solvent: A variety of solvents can be employed, with polar protic solvents like ethanol (B145695) and methanol (B129727) being common choices. The selection of the solvent can significantly influence the reaction rate and yield.

Temperature: The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the chosen solvent, to drive the reaction to completion.

Catalyst: While the Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysts are sometimes used to enhance the reaction rate. For the synthesis of related 2-aminothiazoles, catalysts such as iodine have been used to facilitate the reaction under mild conditions.

A study on the synthesis of various 2-aminothiazole derivatives highlighted the optimization of conditions for the Hantzsch reaction, which could be extrapolated for the synthesis of the target compound.

| Parameter | Condition | Outcome |

| Solvent | Ethanol | Good yields and easy work-up |

| Catalyst | Iodine (catalytic amount) | Shorter reaction times |

| Temperature | Reflux | Faster reaction rates |

It is important to note that the optimal conditions can vary depending on the specific substrates used.

Novel Approaches and Advancements in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in organic chemistry. These principles have been applied to the synthesis of thiazole derivatives, offering potential improvements over classical methods.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 2-aminothiazoles aims to reduce the environmental impact of the chemical process. Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids. For instance, the synthesis of 2-aminothiazoles has been reported in a PEG-water solvent system using a recyclable solid-supported catalyst, Nafion-H, which leads to improved efficiency and reduced waste.

Catalyst-Free and Solvent-Free Conditions: Some protocols have been developed that proceed without the need for a catalyst or solvent, often with the aid of microwave irradiation. These methods offer significant advantages in terms of simplicity, reduced waste, and energy efficiency.

Microwave-Assisted and Flow Chemistry Applications

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The synthesis of various 2-aminothiazole derivatives has been successfully achieved using microwave-assisted Hantzsch reactions. This technique provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction and minimize the formation of side products. A general procedure involves irradiating a mixture of the α-haloketone, thiourea, and a catalytic amount of iodine in a microwave reactor. jusst.org

Flow Chemistry Applications:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and scalability. While specific applications of flow chemistry for the synthesis of this compound are not yet reported, the synthesis of other heterocyclic compounds has been successfully translated to flow systems. A continuous flow process for the Hantzsch thiazole synthesis would likely involve pumping streams of the reactants through a heated reactor, potentially packed with a solid-supported catalyst, to afford the product in a continuous manner. This approach could offer a more efficient and scalable route to this class of compounds in the future.

Derivatization and Analogue Synthesis of the Thiazol-2-ylamine Scaffold

The 2-aminothiazole scaffold is a versatile building block that can be readily derivatized to generate a library of analogues for various applications, including drug discovery. The primary sites for derivatization on the this compound molecule are the amino group at the 2-position and the C-4 position of the thiazole ring.

N-Functionalization of the Amino Group: The primary amino group at the 2-position is nucleophilic and can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups through reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Modification at the C-4 Position: While the target molecule has a hydrogen at the C-4 position, this site can be a target for electrophilic substitution reactions under certain conditions, although the 2-amino group is a strong activating group that directs electrophiles to the C-5 position. However, functionalization at C-4 is more commonly achieved by starting with a different α-haloketone in the Hantzsch synthesis.

The derivatization of the 2-chlorobenzyl moiety, for instance, through nucleophilic aromatic substitution of the chlorine atom, presents another avenue for creating analogues, although this would require more forcing conditions.

A summary of potential derivatization reactions is presented in the table below:

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetamide |

| Alkylation | Methyl iodide | N-methylamine |

| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamide |

| Urea Formation | Phenyl isocyanate | N-phenylurea |

These derivatization strategies allow for the systematic modification of the physicochemical properties of the parent compound, which is a critical step in the development of new chemical entities with desired biological activities.

Design Principles for Structural Modification

The structural modification of this compound is guided by principles aimed at systematically altering its physicochemical and biological properties. These modifications typically target three main regions of the molecule: the 2-chlorobenzyl group, the thiazole core, and the 2-ylamine substituent.

The primary rationale for modification is to investigate and optimize the compound's interaction with biological targets. For instance, substitutions on the benzene (B151609) ring of the benzyl (B1604629) group can significantly influence electronic properties, which may affect receptor or enzyme binding. Studies have shown that introducing different halogen atoms, such as fluorine, can alter the molecule's electrophilicity and potentially enhance its therapeutic efficacy.

Derivatization can be achieved through several key chemical reactions, allowing for a wide range of structural analogues to be produced. These foundational reactions provide a basis for designing new derivatives with potentially improved characteristics.

| Reaction Type | Description | Potential Product |

|---|---|---|

| Substitution | The chlorine atom on the benzyl group can be replaced by other nucleophiles. | Analogues with amine or thiol groups. |

| Oxidation | The thiazole ring's sulfur atom can be oxidized. | Sulfoxide or sulfone derivatives. |

| Reduction | The thiazole ring can be reduced. | Dihydrothiazole derivatives. |

Synthesis of Substituted this compound Analogues

The synthesis of the core structure of this compound is often achieved through a cyclocondensation reaction, a variant of the classic Hantzsch thiazole synthesis. This method typically involves reacting α,2-dichloro-benzenepropanal with thiourea. The thiourea provides the N-C-S backbone of the thiazole ring, while the α,2-dichloro-benzenepropanal provides the remaining carbon atoms and the 2-chlorobenzyl side chain. The reaction is commonly performed in a polar aprotic solvent like ethanol or dimethylformamide (DMF) under reflux conditions.

To generate substituted analogues, this primary synthetic route can be adapted by using appropriately substituted starting materials. For example, by replacing α,2-dichloro-benzenepropanal with a different substituted propanal derivative, analogues with varied substitution patterns on the benzyl ring can be created.

A specific example is the synthesis of a fluoro-chloro hybrid analogue, which demonstrates the principle of modifying the benzyl ring's substitution pattern. Further derivatization can be accomplished by targeting the 2-amino group of the thiazole ring. For instance, the amine can be reacted with acylating agents like chloroacetyl chloride to produce N-acylated derivatives, which can serve as intermediates for further elaboration. researchgate.net

| Compound Name | Modification Description | Molecular Formula |

|---|---|---|

| 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | Substitution on the benzyl ring (addition of fluorine at position 2, relocation of chlorine to position 4). | C10H8ClFN2S |

| 2-chloro-N-[5-(R-benzyl)-thiazol-2-yl]-acetamide | Acetylation of the 2-amino group with chloroacetyl chloride. researchgate.net | Not specified |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of related compounds, which is highly valuable for drug discovery and material science. nih.gov This high-throughput approach allows for the systematic exploration of a molecule's chemical space to identify structures with desired properties. The thiazole scaffold is well-suited for combinatorial synthesis due to the robustness of the reactions used to form and derivatize it. nih.gov

Parallel synthesis is a key technique in combinatorial chemistry. nih.gov For the this compound scaffold, a library could be generated by reacting a common intermediate with a diverse set of building blocks. For example, a 2-amino-5-(2-chlorobenzyl)thiazole core could be reacted in parallel with a variety of carboxylic acids or sulfonyl chlorides to create a library of amides and sulfonamides, respectively. nih.gov This approach has been successfully applied to generate libraries of piperazine-tethered thiazole compounds, demonstrating the feasibility of applying such methods to this class of heterocycles. nih.gov By employing solid-phase synthesis, the purification process can be streamlined, further accelerating the generation of the compound library. nih.gov This allows for the efficient creation of hundreds or thousands of distinct analogues for biological screening. nih.gov

Biological Activities and Mechanistic Investigations

Identification of Biological Activities of 5-(2-Chloro-benzyl)-thiazol-2-ylamine

The initial characterization of the bioactivity of this compound has been established through broad screening assays, which have highlighted its potential in several key therapeutic areas.

Phenotypic screening of this compound and its close analogs has revealed notable cytotoxic effects against a range of human cancer cell lines. While specific data for the parent compound is still emerging, derivatives have shown potent activity. For instance, chloro-substituted N-(5-R-benzyl-thiazol-2-yl) derivatives have demonstrated IC₅₀ values of less than 10 µM against the MCF-7 breast cancer cell line. Furthermore, other 2-aminothiazole (B372263) derivatives have exhibited significant growth inhibition against various cancer cell lines, as detailed in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) - Representative Derivatives |

| HT-29 | Colon Cancer | 2.01 |

| A549 | Lung Cancer | Data not specified |

| HeLa | Cervical Cancer | Data not specified |

| Karpas299 | Lymphoma | Data not specified |

| MDA-MB-231 | Breast Cancer | Potent activity observed |

| K562 | Leukemia | Potent activity observed |

In addition to its anticancer potential, the 2-aminothiazole scaffold is known for its antimicrobial properties. Derivatives of this compound have been evaluated for their efficacy against various bacterial and fungal strains, demonstrating activity that is in some cases comparable or superior to standard antibiotics like penicillin and ciprofloxacin. However, specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet extensively documented in publicly available research.

Preliminary investigations suggest that the biological effects of this compound may be mediated through the modulation of specific cellular pathways critical for cancer progression. One of the key pathways implicated is the hypoxia-inducible factor 1-alpha (HIF-1α) signaling cascade. HIF-1α is a crucial regulator of cellular adaptation to low oxygen conditions, a hallmark of the tumor microenvironment, and its inhibition is a validated strategy in oncology. mdpi.com

Furthermore, there is evidence to suggest that thiazole (B1198619) derivatives can act as inhibitors of histone deacetylases (HDACs). mdpi.com HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression, and their dysregulation is a common feature in many cancers. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Molecular Target Identification and Validation

Identifying the precise molecular targets of this compound is crucial for understanding its mechanism of action and for the rational design of more potent and selective derivatives.

While the direct binding of this compound to specific receptors is an active area of investigation, a study on a structurally related N-(thiazol-2-yl)-benzamide analog has provided valuable insights. This analog was identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govresearchgate.net The study revealed that this class of compounds acts as negative allosteric modulators of ZAC, suggesting a potential mode of action for related thiazole derivatives. nih.govresearchgate.net However, specific receptor binding affinity data for this compound remains to be published.

The potential of this compound and its analogs to function as enzyme inhibitors is a key focus of current research. As mentioned, HIF-1α and HDACs are putative targets. mdpi.com The mechanism of inhibition is thought to involve the interaction of the thiazole scaffold with the active site of these enzymes. For HDACs, the general pharmacophore of inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the rim of the active site. The structural features of this compound may allow it to fit within this pharmacophore model. Detailed kinetic studies are required to determine the nature of this inhibition (e.g., competitive, non-competitive) and to quantify the inhibitory potency (e.g., Kᵢ values).

Computational methods, such as molecular docking, have been employed to predict the binding modes of thiazole derivatives to their potential protein targets. These in silico studies suggest that the chloro-substituted benzyl (B1604629) group can enhance lipophilicity and create favorable interactions within the binding pockets of proteins like tubulin or various kinases, thereby stabilizing the protein-ligand complex. Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) would be invaluable in experimentally validating these computational models and providing a detailed, atomic-level understanding of the interactions between this compound and its molecular targets. Such studies would definitively confirm the binding site, the key interacting residues, and the conformational changes induced upon binding.

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of this compound and its analogues stems from their interaction with specific molecular targets within cells. Research into this class of compounds has begun to unravel the complex mechanisms through which they exert their biological effects, primarily in the context of anticancer activity. These investigations have highlighted the modulation of key cellular signaling pathways, alterations in gene and protein expression, and the resulting perturbations of cellular processes.

Modulation of Signal Transduction Pathways

Signal transduction pathways are crucial communication networks that govern cell growth, differentiation, and survival. Thiazole derivatives have been shown to interfere with these pathways in diseased cells, often leading to the inhibition of proliferation and induction of cell death.

One significant mechanism identified for a class of N-(thiazol-2-yl)-benzamide analogues involves the modulation of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels. semanticscholar.orgnih.gov A library screening identified a related compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, as a novel ZAC antagonist. nih.gov Further studies demonstrated that these analogues act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor rather than competing with the agonist at its binding site. semanticscholar.orgnih.gov This modulation inhibits ion flux through the channel, thereby disrupting its signaling function. semanticscholar.org

Additionally, other 2-aminothiazole derivatives have been found to inhibit critical kinase signaling pathways, such as the PI3K/mTOR pathway, which is often hyperactivated in cancer. nih.gov By blocking these pathways, the compounds can halt the downstream signals that promote cell growth and survival.

Impact on Gene Expression and Proteomic Profiles

The modulation of signaling pathways by this compound analogues can lead to significant changes in the expression of genes and the protein landscape of the cell.

Some 2-aminothiazole derivatives have been investigated for their potential to inhibit histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression by altering chromatin structure. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells, thereby restoring cellular control mechanisms.

Proteomic studies of related benzothiazole (B30560) derivatives have provided further insight into their molecular impact. For instance, in cervical cancer cells expressing the human papillomavirus (HPV) oncoprotein E7, a related compound was found to repress transcription of factors associated with the E7 cellular pathway, such as E7/Rb/E2F-1/DNMT1. nih.gov Proteomics analysis also revealed that the oncoprotein E7 might be degraded through the action of E3 ubiquitin ligases, a process potentially promoted by the compound. nih.gov

Cellular Pathway Perturbations and Downstream Effects

The ultimate consequence of modulating signal transduction and altering gene expression is the perturbation of fundamental cellular pathways, leading to observable downstream effects on cell fate.

A key downstream effect observed with related aminothiazole compounds is the blockage of the cell cycle. For example, a 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative demonstrated a significant ability to cause cell cycle arrest at the G1 phase in HPV18-positive cervical cancer cells. nih.gov This prevents the cells from progressing to the DNA synthesis (S) phase, effectively halting their proliferation. Furthermore, this compound was shown to promote apoptosis, or programmed cell death, further contributing to its anti-tumor effect. nih.gov

These findings suggest that the biological activity of compounds like this compound is not due to a single action but rather a cascade of events, beginning with the interaction with a specific molecular target and culminating in the disruption of pathways essential for cancer cell survival and proliferation.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have focused on identifying which parts of the molecule are essential for its potency and selectivity.

Influence of Substituents on Biological Potency and Selectivity

Modifications to the core structure of 2-aminothiazole have profound effects on bioactivity. The nature and position of various substituents on both the thiazole ring and the associated benzyl group can dramatically alter the compound's effectiveness.

The Benzyl Group: The 2-chlorobenzyl group is a key feature of the parent compound. Halogen substitutions on the benzyl or an analogous phenyl ring are common in active derivatives. The presence of a chloro group, an electron-withdrawing substituent, is thought to enhance lipophilicity, which can improve membrane permeability and target binding. In studies of related N-(5-R-benzyl-thiazol-2-yl) derivatives, chloro-substituted analogues showed potent activity against breast cancer cells, outperforming non-halogenated versions. The position of the substituent is also crucial; for example, in a study of ZAC antagonists, compounds with a 3-fluoro or 2-chloro substituent on a benzamide (B126) ring showed high potency. semanticscholar.orgnih.gov

The Thiazole Ring: Substitutions at the C4 and C5 positions of the thiazole ring significantly impact activity. Introducing small groups like methyl at the C4 or C5 position has been shown to decrease potency in some anticancer assays. nih.gov Conversely, incorporating bulkier groups can be beneficial or detrimental depending on the specific target. For instance, in the development of ZAC antagonists, a bulky 4-tert-butyl group on the thiazole ring was found in several potent compounds. nih.gov The fusion of a ring system, such as a 4,5-butylidene group, to the thiazole core has also been shown to improve cytotoxicity. nih.gov

The following table summarizes SAR findings for analogues of 2-aminothiazoles from various studies.

| Compound Series | Modification | Effect on Biological Activity | Reference |

| N-(thiazol-2-yl)-benzamide Analogues | 3-fluoro or 2-chloro on benzamide | Increased antagonist potency at ZAC | semanticscholar.orgnih.gov |

| N-(thiazol-2-yl)-benzamide Analogues | 4-tert-butyl on thiazole | Favorable for ZAC antagonist activity | nih.gov |

| 2-Aminothiazole Derivatives | Methyl group at C4 or C5 of thiazole | Decreased anticancer potency | nih.gov |

| 2-Aminothiazole Derivatives | Bromo group at C5 of thiazole | Resulted in micromolar IC50 values | nih.gov |

| 2-Aminothiazole Derivatives | Aromatic substitution vs. aliphatic | Aromatic substitution improved antitumor activity | nih.gov |

| N-(5-R-benzyl-thiazol-2-yl) Derivatives | Chloro-substitution on benzyl ring | Enhanced activity against MCF-7 cells |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the most stable, low-energy shapes a molecule can adopt, as these are the most likely to be biologically relevant.

Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to study the conformational preferences of thiazole derivatives. researchgate.netmdpi.com For related benzothiazole structures, conformational analysis was performed by systematically varying the dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com This process maps the energy of the molecule as the rings rotate relative to each other, allowing researchers to identify the most energetically stable conformers. mdpi.com The results of such scans often show that planar or near-planar conformations are the most stable, which can be a key factor for effective binding in the flat, aromatic-rich binding sites of many enzymes and receptors.

Understanding the preferred conformation of this compound and its active analogues allows for a more rational design of new derivatives. By ensuring that a novel compound can easily adopt the required bioactive conformation, medicinal chemists can increase the probability of achieving high biological potency.

Computational Chemistry and Cheminformatics Applications

Molecular Docking and Molecular Dynamics Simulations of 5-(2-Chloro-benzyl)-thiazol-2-ylamine

Ligand-Protein Interactions and Binding Site Analysis

No specific molecular docking studies for this compound have been identified in the public domain. Consequently, there is no available data detailing its binding affinity, orientation within a protein active site, or the specific amino acid residues with which it might interact via hydrogen bonds, hydrophobic interactions, or other forces.

Conformational Stability and Dynamics in Biological Environments

Information regarding the conformational stability and dynamic behavior of this compound from molecular dynamics simulations is not present in the available literature. Such studies would provide insight into how the molecule behaves over time within a simulated biological environment, such as in complex with a target protein, but this research has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Descriptor Selection and Model Development

No QSAR models have been specifically developed for a series of this compound derivatives. Therefore, there is no information on the selection of molecular descriptors (e.g., electronic, steric, hydrophobic) that correlate with the biological activity of these specific compounds, nor are there details on the statistical methods used to develop such a model.

Predictive Capabilities and Model Validation

As no QSAR model has been published, there is no data on the predictive power or validation metrics (such as r², q²) of a model for this series of compounds.

In Silico ADMET Prediction for Research Compound Optimization

While a study on a complex derivative suggests favorable properties, a specific in silico ADMET profile for this compound is not available. researchgate.net A comprehensive analysis would typically include predictions for properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, and potential toxicities.

Absorption and Distribution Prediction Methodologies

The absorption and distribution of a chemical compound are critical determinants of its systemic availability and are heavily influenced by its physicochemical properties. Computational models predict these properties based on molecular structure. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are trained on large datasets of compounds with known experimental values to predict properties for new entities. nih.govplos.org

For this compound, key physicochemical descriptors can be calculated to estimate its likely absorption and distribution characteristics. These predictions are often guided by frameworks such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds.

| Property | Predicted Value | Implication for Absorption/Distribution |

|---|---|---|

| Molecular Weight | 224.71 g/mol | Complies with Lipinski's Rule (< 500), favoring good absorption. |

| LogP (Octanol-Water Partition Coefficient) | ~2.8 - 3.2 | Indicates good lipid solubility, suggesting favorable membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Complies with Lipinski's Rule (≤ 5), favoring good permeability. |

| Hydrogen Bond Acceptors | 2 (from thiazole (B1198619) N and -NH₂) | Complies with Lipinski's Rule (≤ 10), favoring good permeability. |

| Topological Polar Surface Area (TPSA) | ~51.9 Ų | Suggests good intestinal absorption and cell permeation (< 140 Ų is a common threshold). |

These in silico predictions suggest that this compound possesses fundamental physicochemical properties conducive to good oral absorption and distribution throughout the body.

Metabolic Site Prediction and Enzyme Interactions

Xenobiotic metabolism is primarily carried out by the Cytochrome P450 (CYP) family of enzymes. nih.gov Predicting which parts of a molecule are susceptible to metabolism—the "sites of metabolism" (SOMs)—is a key application of computational chemistry. nih.govacs.org These predictions can be made using various methods, including expert systems based on known biotransformations and machine learning models trained on extensive metabolic data. nih.govfz-juelich.de Molecular docking simulations can further elucidate how the molecule fits into the active sites of specific CYP isoforms (e.g., CYP3A4, 2D6, 2C9), providing insights into potential interactions. nih.govmdpi.com

For this compound, several potential metabolic pathways can be projected based on its structure:

Aromatic Hydroxylation: The 2-chlorobenzyl ring is a likely site for oxidation, potentially at positions para to the chlorine or benzyl (B1604629) bridge.

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to S-oxidation. fz-juelich.de

N-Oxidation: The primary amine group can undergo oxidation.

Benzylic Oxidation: The methylene (B1212753) bridge connecting the two rings is another potential site for hydroxylation.

| Potential Site of Metabolism | Type of Reaction | Primary CYP Isoforms Often Involved |

|---|---|---|

| Chlorobenzyl Ring | Aromatic Hydroxylation | CYP2D6, CYP2C9, CYP3A4 |

| Thiazole Sulfur Atom | S-oxidation | CYP2C9, CYP3A4 |

| Amino Group (-NH₂) | N-oxidation, Deamination | CYP3A4, CYP2A6 |

| Methylene Bridge (-CH₂-) | Benzylic Hydroxylation | CYP3A4, CYP2C19 |

These predictions help anticipate the formation of metabolites, which may have different activity or toxicity profiles than the parent compound. rsc.org

Excretion Pathway Projections

The route of elimination of a compound and its metabolites (e.g., renal or biliary) is influenced by properties such as molecular weight, polarity, and ionization state. While direct prediction of excretion pathways is complex, general trends can be inferred from computational data. Molecules with higher molecular weight (e.g., > 500 g/mol ) and sufficient polarity are often directed towards biliary excretion. In contrast, smaller, more water-soluble compounds are typically eliminated via the kidneys.

Given the molecular weight of this compound (224.71 g/mol ) and its predicted LogP, it is likely that the parent compound would undergo metabolic modifications to increase its polarity before being excreted. Metabolites, such as hydroxylated or conjugated products, would be more water-soluble and thus more likely to be cleared renally. Computational models can estimate the solubility of predicted metabolites to support these projections.

Toxicity Prediction Models and Risk Assessment Principles

In silico toxicology is a rapidly advancing field that uses computational models to predict potential adverse effects of chemicals, thereby reducing reliance on animal testing. nih.govnumberanalytics.com The underlying principle is that a molecule's structure is fundamentally linked to its biological activity, including toxicity. nih.gov For aromatic amines, a class to which this compound belongs, specific Quantitative Structure-Toxicity Relationship (QSTR) models have been developed to predict endpoints like mutagenicity and carcinogenicity. nih.govacs.orgresearchgate.netnih.govoup.com

These models work by identifying structural alerts—substructures known to be associated with toxicity—and by using statistical models that correlate molecular descriptors with toxicological outcomes. intertek.com The primary goal in a risk assessment context is to flag potential hazards early in the research and development process.

| Toxicity Endpoint | Prediction Method | Potential Concern for this compound |

|---|---|---|

| Mutagenicity (Ames Test) | QSAR models for aromatic amines | The 2-aminothiazole (B372263) moiety is a structural alert for potential mutagenicity, requiring careful evaluation. nih.govacs.org |

| Carcinogenicity | QSAR models based on electronic properties (EHOMO, ELUMO) | Aromatic amines as a class are monitored for carcinogenic potential; specific models can provide a risk estimate. researchgate.netoup.com |

| hERG Inhibition (Cardiotoxicity) | Pharmacophore/Docking Models | Prediction depends on the molecule's ability to fit the hERG channel pharmacophore; requires specific modeling. |

| Hepatotoxicity | Machine Learning Models | Potential for reactive metabolite formation from the thiazole ring could be a flag for hepatotoxicity. rsc.org |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. The 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comnih.govacs.org

A pharmacophore model for this compound would likely include:

One Hydrogen Bond Donor: The primary amine (-NH₂).

One Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring.

One Aromatic/Hydrophobic Region: The 2-chlorobenzyl group.

This 3D model can then be used as a query in a virtual screening campaign to search large chemical databases for other molecules that match these features. jddtonline.infonih.govmdpi.comnih.gov This process can rapidly identify novel compounds with the potential for similar biological activity, which can then be prioritized for synthesis and testing. Molecular docking studies often follow virtual screening to refine the list of hits by predicting their binding poses and affinities within a target's active site. imedpub.comdergipark.org.tr

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of a molecule. researchgate.netnih.govacs.org Such calculations are used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netkbhgroup.inresearchgate.netmdpi.com

For this compound, DFT calculations can elucidate:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to find the most stable conformation.

Electronic Distribution: Calculating the Molecular Electrostatic Potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating sites prone to interaction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

| Parameter | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates the energy of the most available electrons; related to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the energy of the lowest available electron orbital; related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.5 eV | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | ~2.0 to 3.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

These quantum chemical descriptors provide a fundamental understanding of the molecule's intrinsic properties, which underpins its behavior in both chemical reactions and biological systems. researchgate.netnih.gov

Pharmacological and Preclinical Evaluation

In Vitro Pharmacological Profiling of 5-(2-Chloro-benzyl)-thiazol-2-ylamine

The initial stages of evaluating a new chemical entity involve a comprehensive in vitro pharmacological profiling to determine its biological effects at a cellular and molecular level. For a compound like this compound, this would typically involve a battery of cell-based and biochemical assays to identify its primary mechanism of action and its specificity.

Cell-Based Functional Assays

Cell-based functional assays are crucial for understanding the effect of a compound on cancer cell lines. These assays can reveal cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects. While specific data for this compound is not extensively available in the public domain, studies on closely related 2-aminothiazole (B372263) derivatives provide insights into its potential activity. For instance, various analogs have demonstrated potent activity against a range of human cancer cell lines, including those from breast, leukemia, lung, and colon cancers. nih.gov

The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. The 2-aminothiazole scaffold is a core component of clinically approved anticancer drugs like Dasatinib, highlighting the therapeutic potential of this class of compounds. nih.gov

To illustrate the potential efficacy, the following table presents data from studies on various 2-aminothiazole derivatives against different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | HeLa (Cervical Cancer) | 1.6 ± 0.8 | nih.gov |

| 2-aminothiazole sublibrary with lipophilic substituents | H1299 (Lung Cancer) | 4.89 | nih.gov |

| 2-aminothiazole sublibrary with lipophilic substituents | SHG-44 (Glioma) | 4.03 | nih.gov |

| 2-aminobenzothiazole (B30445) derivative | A549 (Lung Cancer) | 3.55 | nih.gov |

| 2-aminobenzothiazole derivative | MCF-7 (Breast Cancer) | 3.17 | nih.gov |

| 2-aminobenzothiazole derivative | Hep3B (Liver Cancer) | 4.32 | nih.gov |

| Thiazole-5-carboxamide derivative | A-549 (Lung Cancer) | Moderate to High | mdpi.com |

| Thiazole-5-carboxamide derivative | Bel7402 (Liver Cancer) | Moderate to High | mdpi.com |

| Thiazole-5-carboxamide derivative | HCT-8 (Colon Cancer) | Moderate to High | mdpi.com |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Biochemical Assays for Specific Target Validation

Once a compound shows promising activity in cell-based assays, biochemical assays are employed to identify and validate its specific molecular targets. For the 2-aminothiazole class of compounds, a number of potential targets have been identified, including various protein kinases and enzymes involved in cell cycle regulation and survival.

For example, certain 2-aminothiazole derivatives have been found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.gov Other studies have pointed towards the inhibition of histone deacetylases (HDACs), which are enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.gov

A hypothetical biochemical assay data table for a compound like this compound might look as follows, based on the activities of its analogs:

| Target Enzyme | Assay Type | IC50 (µM) | Reference |

| VEGFR-2 | Kinase Inhibition Assay | 0.40 ± 0.04 | nih.gov |

| Total HDACs | Enzymatic Assay | 0.12 ± 0.01 | nih.gov |

| HDAC6 | Enzymatic Assay | 0.012 ± 0.002 | nih.gov |

This table is illustrative and based on data from related 2-aminothiazole compounds.

Selectivity and Specificity Studies across Multiple Targets

A crucial aspect of preclinical profiling is to assess the selectivity and specificity of a compound. An ideal drug candidate would potently inhibit its intended target while having minimal effects on other related or unrelated proteins, thereby reducing the potential for off-target side effects. Kinase profiling, where a compound is tested against a large panel of different kinases, is a common approach to determine its selectivity.

For instance, a 2-aminobenzothiazole derivative was found to be a highly potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase with an IC50 of 1.4 nM and demonstrated a favorable selectivity profile when tested against a panel of 468 kinases. nih.gov Such studies are essential to build a comprehensive understanding of a compound's pharmacological profile.

In Vivo Efficacy Studies in Relevant Preclinical Models

Following promising in vitro results, the evaluation of a compound's efficacy moves to in vivo models, typically using animal models of cancer. These studies are designed to determine if the compound can inhibit tumor growth in a living organism.

Research Designs for Investigating Compound Efficacy

The most common in vivo models for anticancer drug testing are xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time.

A typical research design would involve:

Cell Line or Patient-Derived Xenografts (PDX): Human cancer cell lines that showed sensitivity in vitro are implanted subcutaneously or orthotopically (in the organ of origin) in mice. PDX models, where tumor tissue from a patient is directly implanted into a mouse, are also used as they may better recapitulate the heterogeneity of human tumors. nih.gov

Treatment Groups: Animals are randomized into different groups, including a vehicle control group (receiving the delivery solution without the drug) and one or more treatment groups receiving different doses of the compound.

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include survival, body weight changes (as a measure of toxicity), and analysis of the tumor tissue after the study.

For example, a 2-aminobenzothiazole-SAHA conjugate demonstrated a TGI of 59% in an MDA-MB-231 (breast cancer) xenograft model at a dose of 30 mg/kg, which was superior to the standard drug SAHA (33% TGI). nih.gov

Pharmacodynamic Biomarkers and Their Correlation with Efficacy

Pharmacodynamic (PD) biomarkers are molecular indicators that show a drug has reached its target and is having the desired biological effect. nih.gov The use of PD biomarkers is critical in preclinical studies to establish a link between target engagement and the observed antitumor efficacy.

For a compound like this compound, potential PD biomarkers would depend on its validated molecular target. For instance, if the compound is a VEGFR-2 inhibitor, PD biomarkers could include:

Phosphorylation status of VEGFR-2: A decrease in the phosphorylation of VEGFR-2 in tumor tissue after treatment would indicate target engagement.

Microvessel density: A reduction in the number of blood vessels within the tumor, often assessed by staining for markers like CD31, would demonstrate the anti-angiogenic effect of the drug.

Similarly, if the compound is an HDAC inhibitor, an increase in the acetylation of histones in the tumor tissue would serve as a direct PD biomarker. nih.gov Correlating the changes in these biomarkers with the extent of tumor growth inhibition is a key step in validating the mechanism of action and building confidence in the therapeutic potential of the compound before it moves into clinical development.

Pharmacokinetic Studies in Preclinical Models

No specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical model were identified. Research into the pharmacokinetic profile of a compound is crucial for understanding its behavior within a biological system, but such data for this specific molecule does not appear to be published in the accessible literature.

There is no available data from preclinical studies that characterize the absorption and distribution of this compound. Information regarding its bioavailability, rate of absorption, plasma protein binding, and tissue distribution, including potential accumulation in specific organs, has not been publicly documented.

No research articles were found that investigate the metabolic pathways of this compound. Consequently, there is no information on its biotransformation, the enzymes involved (such as cytochrome P450 isoenzymes), or the chemical structures of any potential metabolites.

Information regarding the elimination of this compound from the body is not available. Studies detailing the primary routes of excretion (e.g., renal or fecal) and the compound's clearance rate from plasma in any preclinical species have not been published.

Preclinical Toxicology and Safety Assessment Research

There is a lack of published research on the preclinical toxicology and safety profile of this compound. Without such studies, the potential toxicity of the compound remains uncharacterized.

No studies describing the acute or chronic toxicity of this compound were found. Therefore, data on parameters such as the median lethal dose (LD50) or the effects of long-term exposure in animal models are not available.

No information is available from studies assessing the genotoxic or mutagenic potential of this compound. Standard assays to determine if the compound can induce mutations or cause damage to genetic material have not been reported in the public domain.

Preclinical Safety Profile: Cardiotoxicity and Hepatotoxicity of this compound

As of the latest available scientific literature, specific preclinical investigations into the cardiotoxic and hepatotoxic potential of the chemical compound this compound have not been extensively reported in publicly accessible research. While the broader class of thiazole (B1198619) derivatives has been a subject of significant interest in medicinal chemistry for a range of potential therapeutic applications, including antimicrobial and anticancer activities, detailed toxicological data for this particular substituted thiazol-2-ylamine remains limited.

The evaluation of cardiotoxicity and hepatotoxicity is a critical component of the preclinical safety assessment for any new chemical entity intended for therapeutic use. These investigations are essential for identifying potential risks of damage to the heart and liver, respectively. Typically, such studies involve a combination of in vitro and in vivo models.

Cardiotoxicity Investigations would generally include assessments of the compound's effects on cardiac ion channels (like the hERG channel, which is crucial for cardiac repolarization), studies on isolated cardiac cells or tissues to observe effects on contractility and electrophysiology, and in vivo monitoring of cardiovascular parameters in animal models.

Hepatotoxicity Investigations typically involve exposing liver cells (hepatocytes) to the compound to assess cell viability, enzyme leakage (such as alanine (B10760859) aminotransferase and aspartate aminotransferase), and markers of cellular stress or apoptosis. In vivo studies would involve administering the compound to animal models and subsequently analyzing blood chemistry for liver function markers and conducting histopathological examinations of liver tissue.

Despite the recognized biological activities of related thiazole-containing compounds, dedicated studies reporting on the specific cardiotoxic and hepatotoxic effects of this compound, including detailed findings and data tables from such preclinical evaluations, are not currently available in the public domain. Therefore, a comprehensive understanding of its safety profile concerning these two critical organ systems cannot be definitively established at this time. Further research is warranted to elucidate the potential cardiac and hepatic safety of this compound.

Therapeutic Potential and Future Research Directions

Identified Therapeutic Applications and Disease Areas for 5-(2-Chloro-benzyl)-thiazol-2-ylamine Research

The versatile scaffold of 2-aminothiazole (B372263) is a cornerstone in the synthesis of numerous compounds with diverse biological activities, including those with antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netwikipedia.org This broad spectrum of activity has naturally led to the investigation of this compound and its derivatives in several key therapeutic areas.

Evidence for Anti-Inflammatory Research Potential

While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in publicly available research, the broader class of thiazole (B1198619) derivatives is well-documented for its anti-inflammatory potential. researchgate.netmdpi.com Thiazole-containing compounds have been shown to inhibit key inflammatory mediators. mdpi.com The anti-inflammatory effects of thiazole derivatives are an active area of investigation, suggesting that this compound may also possess similar activities worthy of further exploration. researchgate.netmdpi.com

Investigations into Antimicrobial Activities

The antimicrobial properties of thiazole derivatives are a significant area of research. wikipedia.org Derivatives of this compound have been evaluated for their antifungal and antibacterial properties. nih.gov Research has indicated that these compounds have demonstrated efficacy against various fungal strains, suggesting potential applications as agricultural fungicides. nih.gov In terms of antibacterial action, derivatives have been tested against both mycobacterial and other bacterial strains, in some cases showing activity comparable or even superior to established antibiotics like penicillin and ciprofloxacin. nih.gov

A study on a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, which share structural similarities, demonstrated moderate to excellent activity against a panel of bacteria and fungi. nih.gov The tested bacterial strains included Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, while the antifungal activity was assessed against Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov

Exploration of Anticancer Research Applications

The 2-aminothiazole scaffold is a key component in several clinically approved anticancer drugs, such as Dasatinib and Alpelisib. tandfonline.comresearchgate.net This has spurred significant interest in the anticancer potential of other 2-aminothiazole derivatives, including this compound. Research has shown that compounds derived from 2-aminothiazole scaffolds can exhibit significant growth inhibition against a variety of cancer cell lines. tandfonline.com

Specifically, the anticancer activity of 2-aminothiazole analogs has been documented against human cancerous cell lines of the breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovary, and kidney. tandfonline.com The introduction of different substituents onto the 2-aminothiazole core is a key strategy in developing potent and selective anticancer agents. mdpi.comtandfonline.com

Role of the Chemical Compound as a Lead Structure in Drug Discovery Programs

A lead structure in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. uq.edu.au

The diverse biological activities associated with 2-aminothiazole derivatives, including antimicrobial and anticancer effects, position this compound as a valuable lead structure. wikipedia.orgtandfonline.com The presence and position of the chloro-benzyl group provide a modifiable site for chemists to create a library of analogs with potentially enhanced therapeutic properties. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the substituents on the thiazole ring can significantly impact biological activity. tandfonline.com This highlights the potential of this compound to serve as a template for the development of new and more effective therapeutic agents.

Challenges and Limitations in Preclinical Development of the Chemical Compound

Despite the therapeutic promise of 2-aminothiazole derivatives, there are several challenges and limitations that need to be addressed during preclinical development. One of the initial hurdles can be the chemical synthesis itself. For instance, the synthesis of 2-amino-4-substituted thiazoles can sometimes be complex. researchgate.net

A significant concern in the preclinical development of 2-aminothiazole-containing compounds is the potential for metabolic activation into reactive metabolites, which can lead to toxicity. uq.edu.au The thiazole ring itself has been identified as a potential toxicophore, with the possibility of C4-C5 epoxidation leading to toxic effects. uq.edu.au However, the presence of substituents at positions 4 or 5 of the thiazole ring can hinder this metabolic pathway, potentially leading to the formation of non-toxic intermediates. uq.edu.au

Furthermore, the pharmacokinetic properties of these compounds, such as absorption, distribution, metabolism, and excretion (ADME), need to be carefully evaluated. A study on 2-aminothiazole analogs with antiprion activity investigated their pharmacokinetic profiles, including plasma and brain concentrations, bioavailability, and metabolic stability. Such studies are crucial to determine the suitability of a compound for further development and eventual clinical use. The potential for off-target effects and unforeseen toxicities also necessitates thorough preclinical toxicology studies. tandfonline.com

Future Research Avenues and Translational Prospects

The future for this compound and related compounds lies in a multidisciplinary approach that combines synthetic chemistry, computational modeling, and comprehensive biological evaluation. A key avenue for future research will be the continued structural modification of this lead compound to enhance its therapeutic index—maximizing efficacy while minimizing toxicity. mdpi.comtandfonline.com

Further in-depth studies are required to elucidate the precise mechanisms of action of this compound in its various potential therapeutic applications. For its anticancer potential, this would involve identifying the specific cellular pathways and molecular targets it interacts with. tandfonline.com Similarly, for its antimicrobial activity, understanding the mechanism of bacterial or fungal inhibition is crucial for further development.

The translational prospects for this compound and its derivatives will depend on successfully navigating the challenges of preclinical development. This includes optimizing its pharmacokinetic profile to ensure it can reach its target in the body at effective concentrations, as well as rigorous safety and toxicity testing. tandfonline.com The progression of 2-aminothiazole derivatives into clinical trials for various diseases underscores the potential for compounds like this compound to one day become valuable therapeutic agents. tandfonline.com

Patent Landscape Analysis and Intellectual Property Considerations in Research

The intellectual property landscape surrounding the chemical compound This compound is best understood within the broader context of patents filed for 2-aminothiazole derivatives. While specific patents explicitly claiming this exact molecule are not readily identifiable in public databases, the extensive patenting of structurally related compounds provides significant insight into the potential intellectual property considerations for researchers and developers in this area.

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. researchgate.net This has led to a dense and complex patent landscape for its derivatives, with numerous patents covering their synthesis, composition of matter, and use in treating a wide array of diseases. sciencescholar.usnih.gov

A thorough analysis of patent filings for 5-substituted-2-aminothiazole derivatives reveals several key trends and considerations:

Dominance of Composition of Matter Patents: The majority of patents in this space are "composition of matter" patents. These patents claim novel chemical entities and are the most valuable form of intellectual property for pharmaceutical compounds, as they provide broad protection for the molecule itself, regardless of its method of production or use. It is highly probable that any novel and therapeutically active derivative of this compound would be protected by such a patent.

Broad Markush Claims: Many patents for 2-aminothiazole derivatives utilize Markush structures in their claims. A Markush claim is a drafting technique that allows an applicant to claim a whole class of related chemical compounds in a single claim by defining a generic structure with variable substituent groups. This means that even if "this compound" is not explicitly named in a patent, it could still be covered by a broader claim where the 5-position substituent includes a chloro-benzyl group. Researchers must therefore conduct careful freedom-to-operate (FTO) analyses to ensure their work does not infringe on existing, broadly worded patents.

Focus on Specific Therapeutic Areas: The patent literature for 2-aminothiazole derivatives is heavily concentrated in specific therapeutic areas, most notably:

Oncology: A significant number of patents claim 2-aminothiazole derivatives as inhibitors of various protein kinases, which are key targets in cancer therapy. google.comrsc.org The well-known cancer drug Dasatinib, for instance, contains a 2-aminothiazole core. nih.gov

Inflammatory Diseases: Patents also describe the use of these compounds for treating inflammatory conditions. sciencescholar.usgoogle.com

Neurodegenerative Diseases: There is growing interest in the potential of 2-aminothiazole derivatives for the treatment of neurodegenerative disorders like Alzheimer's disease. google.com

Any research into the therapeutic potential of this compound would need to be positioned within this existing patent landscape.

Method of Synthesis and Intermediate Patents: Besides composition of matter claims, patents may also cover specific methods of synthesizing 2-aminothiazole derivatives or novel chemical intermediates used in their production. google.com This is a common strategy to build a more robust patent portfolio around a valuable compound.

Intellectual Property Considerations for Future Research:

For researchers working with this compound, several intellectual property considerations are paramount:

Novelty and Inventiveness: To secure patent protection, any new derivative or use of this compound must be novel (not previously disclosed) and non-obvious to a person skilled in the art. Given the extensive existing research on 2-aminothiazoles, demonstrating a clear inventive step will be crucial.

Freedom-to-Operate (FTO): Before commencing significant research and development, a thorough FTO search and analysis is essential to avoid infringing on existing patents. This is particularly important due to the prevalence of broad Markush claims in this field.

Strategic Patent Filing: If novel and inventive discoveries are made, a strategic approach to patent filing should be adopted. This could include filing for composition of matter, method of use, and process patents to create a multi-layered intellectual property defense.

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing 5-(2-Chloro-benzyl)-thiazol-2-ylamine?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative route involves reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane. After aqueous workup, the product is recrystallized from ethanol-DMF mixtures . Alternative methods utilize thionyl chloride with diamine derivatives in acidic (e.g., H₂SO₄) or basic (e.g., pyridine) media to form thiadiazole or benzothiazole precursors, which are further functionalized .

Key Reaction Parameters:

| Reagent/Condition | Role | Example from Evidence |

|---|---|---|

| Chloroacetyl chloride | Acylating agent | |

| Triethylamine (TEA) | Base to neutralize HCl byproduct | |

| Dioxane | Solvent for homogeneous mixing |

Advanced Question: How do computational methods like DFT resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

Density Functional Theory (DFT) calculations correlate experimental vibrational spectra (FT-IR, FT-Raman) with theoretical models to resolve ambiguities. For example, discrepancies in C-Cl stretching frequencies can arise from solvent effects or crystal packing. By comparing calculated (DFT/B3LYP/6-31G**) and experimental spectra, researchers confirm the dominance of specific tautomers or conformers. For this compound derivatives, DFT studies validated the imine form over enol tautomers and quantified hyperpolarizability for nonlinear optical applications .

Example Workflow:

Optimize molecular geometry using DFT.

Calculate vibrational frequencies and compare with experimental FT-IR/Raman.

Analyze Mulliken charges and HOMO-LUMO gaps for electronic properties.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ ~5.8 ppm, aromatic protons at δ ~7.2–7.4 ppm) and confirms substitution patterns .

- FT-IR/Raman : Identifies functional groups (e.g., NH₂ stretching ~3350 cm⁻¹, C-Cl ~750 cm⁻¹) .

- UV-Vis : Assesses π→π* transitions in the thiazole ring (λmax ~270–300 nm) for stability studies .

Advanced Question: How does the 2-chlorobenzyl group influence anticancer activity in structure-activity relationship (SAR) studies?

Methodological Answer:

The 2-chlorobenzyl group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. In N-(5-R-benzyl-thiazol-2-yl) derivatives, chloro-substituted analogs showed IC₅₀ values <10 µM against breast cancer (MCF-7) cells, outperforming non-halogenated variants. Mechanistic studies suggest chloro groups stabilize interactions with tubulin or kinase active sites .

SAR Insights:

| Substituent | Anticancer Activity (IC₅₀) | Proposed Mechanism |

|---|---|---|

| 2-Chlorobenzyl | 8.5 µM (MCF-7) | Tubulin polymerization inhibition |

| 4-Methoxybenzyl | >50 µM | Reduced electron withdrawal |

Basic Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates.

- Temperature Control : Maintaining 20–25°C during acylations prevents side reactions (e.g., over-chlorination) .

- Workup Strategies : Recrystallization from ethanol-DMF (1:1) removes unreacted starting materials .

Advanced Question: How can researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

Contradictions often stem from variations in:

Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times.

Compound Purity : Impurities from incomplete recrystallization (e.g., <95% purity) may skew results.

Structural Confusion : Isomeric or polymorphic forms (e.g., 2-chloro vs. 3-chloro substitution) must be ruled out via XRD or HPLC .

Validation Protocol:

- Reproduce assays with independently synthesized batches.

- Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cell viability assays).

Basic Question: What are the storage and handling precautions for this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiazole NH₂ group.

- Safety : Wear nitrile gloves and goggles; the compound is a skin/eye irritant (Category 2A) .

Advanced Question: What strategies are used to design derivatives with enhanced metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole to reduce CYP450-mediated degradation.

- Prodrug Approaches : Mask the NH₂ group as a pivaloyloxymethyl (POM) ester for improved oral bioavailability .

Basic Question: How is HPLC used to quantify this compound in biological matrices?

Methodological Answer:

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.

- Detection : UV at 254 nm; retention time ~6.2 min .

Advanced Question: Can molecular docking predict binding modes to kinase targets like CDK1/GSK3β?

Methodological Answer:

Docking simulations (AutoDock Vina) using PDB structures (e.g., 1H1S for CDK1) suggest the chloro-benzyl group occupies a hydrophobic pocket, while the thiazole NH₂ forms hydrogen bonds with Asp86. Energy scores (ΔG ~–9.2 kcal/mol) correlate with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.